molecular formula C19H30O3 B12414200 5|A-Androst-11|A,17|A-diol-3-one-d5

5|A-Androst-11|A,17|A-diol-3-one-d5

Cat. No.: B12414200
M. Wt: 311.5 g/mol
InChI Key: WARJRVLSUJRZKT-QREWSDOCSA-N
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Description

5α-Androst-11β,17β-diol-3-one-d5 is a deuterated steroid derivative, structurally characterized by a 5α-androstane backbone with hydroxyl groups at positions 11β and 17β, a ketone at position 3, and five deuterium substitutions. The deuterium labeling (d5) enhances its utility as an internal standard in mass spectrometry, reducing isotopic interference and improving quantification accuracy in metabolic studies .

Key applications include:

  • Analytical Chemistry: Deuterated steroids are critical for precise quantification in hormone assays and pharmacokinetic studies .
  • Metabolic Research: The compound’s structure allows tracking of androgen/estrogen biosynthesis pathways, particularly in studies involving cytochrome P450 enzymes .

Properties

Molecular Formula

C19H30O3

Molecular Weight

311.5 g/mol

IUPAC Name

(5S,8S,9S,10S,11S,13S,17S)-9,12,12,16,16-pentadeuterio-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,11,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13-,14?,15-,16-,17+,18-,19-/m0/s1/i6D2,10D2,17D

InChI Key

WARJRVLSUJRZKT-QREWSDOCSA-N

Isomeric SMILES

[2H][C@]12[C@@H](CC[C@@H]3[C@@]1(CCC(=O)C3)C)C4CC([C@@H]([C@]4(C([C@@H]2O)([2H])[2H])C)O)([2H])[2H]

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5|A-Androst-11|A,17|A-diol-3-one-d5 typically involves the introduction of deuterium atoms into the steroid structure. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents. The specific reaction conditions can vary, but they often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5|A-Androst-11|A,17|A-diol-3-one-d5 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other steroid derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5|A-Androst-11|A,17|A-diol-3-one-d5 has a wide range of applications in scientific research:

    Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical properties.

    Biology: The compound can be used to investigate metabolic pathways and enzyme activities.

    Medicine: Research involving this compound can provide insights into steroid hormone functions and potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5|A-Androst-11|A,17|A-diol-3-one-d5 involves its interaction with various molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and influence gene expression. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, providing unique insights into its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Analytical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Deuterium Substitution Biological Role/Application
5α-Androst-11β,17β-diol-3-one-d5 C₁₉H₂₅D₅O₃ ~297.5* 3-keto, 11β-OH, 17β-OH 5 positions Internal standard for hormone assays
5-Androstene-3β,17β-diol (ADIOL) C₁₉H₃₀O₂ 290.4 3β-OH, 17β-OH None Estrogen receptor ligand
5α-Androstane-3α,17β-diol C₁₉H₃₂O₂ 292.5 3α-OH, 17β-OH None Androgen precursor
Dehydroepiandrosterone (DHEA) C₁₉H₂₈O₂ 288.4 3-keto, Δ⁵-double bond None Androgen/estrogen precursor

*Estimated based on isotopic substitution.

Key Observations:

Functional Groups: The 3-keto group in 5α-Androst-11β,17β-diol-3-one-d5 distinguishes it from diols like ADIOL (3β-OH) and 5α-Androstane-3α,17β-diol (3α-OH). This keto group may reduce estrogenic activity compared to ADIOL, which binds estrogen receptors (ER) with high affinity (Kd ≈ 6 nM) .

Deuterium Substitution: The d5 labeling increases molecular weight by ~5–7 g/mol compared to non-deuterated analogs, aiding differentiation in mass spectrometry . Deuterium at critical metabolic sites (e.g., near hydroxyl/keto groups) could slow hepatic metabolism, extending half-life in vivo .

Critical Insights:
  • ADIOL vs. Deuterated Analog : ADIOL’s estrogenic activity and correlation with ER status in tumors suggest that the deuterated version could be used to study ER translocation dynamics without isotopic interference.
  • Stability : Unlike 5α-Androstane-3α,17β-diol, which is stable under standard conditions , deuterated compounds may require specialized storage (−20°C) to maintain integrity .

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